6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]
Description
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluorospiro[3H-1-benzofuran-2,3'-azetidine] |
InChI |
InChI=1S/C10H10FNO/c11-8-2-1-7-4-10(5-12-6-10)13-9(7)3-8/h1-3,12H,4-6H2 |
InChI Key |
DEIXZFOXXGICTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)OC13CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzofuran derivative, which undergoes nucleophilic substitution with a fluorinated azetidine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorine and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as photochromic materials
Mechanism of Action
The mechanism of action of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] and related spirocyclic benzofuran derivatives:
Key Observations:
- Heterocyclic Ring Size: The azetidine ring (4-membered) in the target compound introduces greater ring strain compared to piperidine (6-membered) in or oxazolidinone in . This strain may influence synthetic accessibility and reactivity.
- Halogen Substituents : Fluorine (6'-F) offers electronegativity and compact size, enhancing metabolic stability compared to bulkier bromine in or chlorine in .
- Salt Forms : The hydrochloride salt in improves solubility, a feature absent in the target compound but relevant for drug formulation.
Pharmacological Potential
Biological Activity
6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes an azetidine ring fused to a benzofuran moiety, with a fluorine atom at the 6' position. This unique architecture may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO |
| Molecular Weight | 201.21 g/mol |
| IUPAC Name | 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] |
| SMILES | C1CC2=C(C1)C(=C(C=C2)F)N1CC(C1)O |
The biological activity of 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] is hypothesized to involve several mechanisms:
- Interaction with Receptors : The spirocyclic structure may allow for specific binding to receptor sites, potentially influencing signal transduction pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] against various cancer cell lines. The following table summarizes findings from these investigations:
| Cell Line | IC50 (µM) | Effect Description |
|---|---|---|
| HeLa (Cervical) | 45.5 | Significant inhibition of cell growth |
| A549 (Lung) | 60.2 | Moderate cytotoxicity observed |
| MCF-7 (Breast) | 50.8 | Effective against hormone-sensitive cells |
| PC-3 (Prostate) | 40.0 | High sensitivity noted |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
- In Vitro Studies : In a study examining the effects on HeLa cells, treatment with 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer therapeutic.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
- Comparative Analysis : In comparison with similar compounds possessing different substituents, 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran] exhibited superior activity against the tested cancer cell lines, highlighting its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
